Delta-4,6-Cholestadienol: A Technical Guide to Structure, Synthesis, and Bio-Analytical Properties
Delta-4,6-Cholestadienol: A Technical Guide to Structure, Synthesis, and Bio-Analytical Properties
Topic: Delta-4,6-cholestadienol Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delta-4,6-cholestadienol (Cholesta-4,6-dien-3
This guide provides a rigorous examination of the molecule’s physicochemical properties, validated synthetic protocols, and analytical fingerprints.[1] It is designed to support researchers in differentiating this specific diene from other isobaric sterols (e.g., desmosterol, lathosterol) during lipidomic profiling.[1]
Chemical Profile & Structural Analysis[1][2]
Physicochemical Properties
The following data aggregates experimentally validated properties and computed descriptors.
| Property | Value | Notes |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
| Common Name | ||
| CAS Registry | 14214-69-8 | Distinct from the ketone (566-93-8) |
| Molecular Formula | C | Isobaric with 7-DHC |
| Molecular Weight | 384.64 g/mol | |
| Melting Point | 125–130 °C | Varies slightly by crystal form |
| Solubility | Soluble in CHCl | Lipophilic |
| UV | ~230–240 nm | Characteristic of heteroannular diene |
Structural Logic
The molecule features a cholestane backbone with a conjugated diene system spanning carbons C4 and C6.[1][2] Unlike the homoannular diene of 7-dehydrocholesterol (C5=C6-C7=C8), the
-
Conjugation: The C4=C5 and C6=C7 double bonds are conjugated.[1] This imparts specific UV absorption characteristics and susceptibility to oxidation.
-
Stereochemistry: The hydroxyl group at C3 retains the
-orientation (equatorial), which is critical for its interaction with membrane phospholipids and amphipathic nature.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Synthesis & Production Protocols
High-purity
Protocol A: Chemical Synthesis via Enone Oxidation
This protocol relies on the controlled dehydrogenation of cholesterol derivatives followed by stereoselective reduction.[1]
Mechanism:
-
Oxidation: Cholesterol is oxidized to Cholest-4-en-3-one (Oppenauer oxidation).[1]
-
Dehydrogenation: Introduction of the
double bond using a quinone oxidant (e.g., Chloranil or DDQ) to form Cholesta-4,6-dien-3-one.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Reduction: Selective 1,2-reduction of the ketone to the alcohol using Luche conditions (NaBH
/CeClngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ) to favor the allylic alcohol without reducing the alkene.
Step-by-Step Methodology:
-
Starting Material: Dissolve Cholest-4-en-3-one (1.0 eq) in anhydrous Toluene or Dioxane.
-
Dehydrogenation: Add Chloranil (1.1 eq) and reflux for 4–6 hours under N
atmosphere. -
Reduction (Luche): Dissolve the dienone in MeOH. Add CeCl
·7Hngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> O (1.2 eq). Cool to 0°C. -
Hydride Addition: Add NaBH
(1.5 eq) portion-wise over 10 minutes. Stir for 30 mins at 0°C.-
Why CeCl
? Cerium activates the carbonyl carbon, promoting 1,2-addition (alcohol formation) over 1,4-addition (saturation of the double bond), which is critical for preserving thengcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> system.
-
-
Workup: Quench with saturated NH
Cl. Extract with Etngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> O. Dry over Na SO . -
Final Purification: Recrystallize from Acetone/Methanol to yield Cholesta-4,6-dien-3
-ol .
Protocol B: Acid-Catalyzed Isomerization (Degradation Pathway)
Researchers studying the stability of Vitamin D precursors must recognize this pathway.[1] 7-Dehydrocholesterol (
-
Reagent: HCl in Ethanol or Chloroform.
-
Outcome: A mixture of sterols, primarily Cholesta-4,6-dien-3
-ol and isotachysterol. -
Significance: This serves as a "negative control" pathway in formulation stability studies.[1]
Visualization: Synthetic & Isomerization Pathways
The following diagram illustrates the chemical logic connecting Cholesterol, 7-DHC, and Delta-4,6-cholestadienol.
Figure 1: Synthetic route from Cholesterol (solid lines) and degradation pathway from 7-Dehydrocholesterol (dashed lines).[1][3]
Analytical Characterization
Validating the identity of
Gas Chromatography-Mass Spectrometry (GC-MS)
In standard sterol analysis (e.g., TMS derivatives),
-
Derivatization: Trimethylsilyl (TMS) ether.[1]
-
Molecular Ion (M+):
456 (as TMS derivative),ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> 384 (underivatized). -
Key Fragments (TMS):
-
366: [M - TMSOH]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> (Loss of trimethylsilanol). -
351: [M - TMSOH - CH
] . -
129: Characteristic fragment forngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -3-ketosteroids and related dienes (though less prominent in the alcohol). -
Differentiation: 7-DHC (TMS) typically shows a strong
325 and 351, but the relative abundance ratios differ for thengcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> isomer.
-
Nuclear Magnetic Resonance (NMR)
| Proton Position | Chemical Shift ( | Multiplicity | Interpretation |
| H6 | ~6.10 | Doublet (d) | Vinylic proton, conjugated. |
| H4 | ~5.95 | Broad Singlet/Doublet | Vinylic proton, characteristic of |
| H3 ( | ~4.15–4.25 | Multiplet | Carbinol proton. Shifted downfield due to allylic position. |
| H18 (Me) | ~0.70 | Singlet | Angular methyl (C13).[1] |
| H19 (Me) | ~1.05 | Singlet | Angular methyl (C10).[1] |
Note: Shifts are approximate for CDCl
Biological Significance[2][8]
Bacterial Metabolism
Recent studies indicate that specific gut microbiota, such as Lactobacillus helveticus, can biotransform cholesterol into
Oxidative Stress Marker
In mammalian systems,
-
Free Radical Attack: Abstraction of hydrogen from C7 of cholesterol followed by rearrangement.[1]
-
Sample Degradation: Improper storage of biological samples containing 7-DHC (e.g., plasma from SLOS patients) can lead to artifactual formation of the
isomer.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Bioactivity
Preliminary research suggests potential anti-inflammatory properties, likely due to the modulation of membrane fluidity or competition with cholesterol for receptor binding sites.[1] However, it is significantly less potent than corticosteroids.
Handling & Stability Guidelines
The conjugated diene system makes this molecule sensitive to environmental factors.
-
Storage: -20°C, under Argon or Nitrogen atmosphere.
-
Light Sensitivity: Protect from UV light to prevent photo-isomerization or dimerization.[1]
-
Solvent Stability: Avoid prolonged exposure to acidic solvents (e.g., unneutralized chloroform), which catalyze isomerization to thermodynamically stable isomers.[1]
References
-
BenchChem. (2025).[1][2][4] The Biosynthesis of 4,6-Cholestadien-3beta-ol: A Technical Guide for Researchers. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Cholesta-4,6-dien-3-ol, (3β)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved from
-
Ahire, J. J., et al. (2016).[1] Cholesterol biotransformation to cholesta-4,6-dien-3-ol and effect of assimilation on adhesion properties of Lactobacillus helveticus CD6. Journal of Microbiology, Biotechnology and Food Sciences. Retrieved from
-
PubChem. (2025).[1][3] Cholesta-4,6-dien-3-ol, (3beta)- Compound Summary. National Library of Medicine. Retrieved from [1]
-
LGC Standards. (2024). Reference Standard: (3Beta)-Cholesta-4,6-dien-3-ol.[1][6][7][3][5][8][2] Retrieved from
Sources
- 1. Cholestadienol | C27H44O | CID 129636043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cholesta-4,6-dien-3-ol, (3beta)- | C27H44O | CID 14795191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cholesta-4,6-dien-3-ol, (3β)- [webbook.nist.gov]
- 6. (3β)-Cholesta-4,6-dien-3-ol | CymitQuimica [cymitquimica.com]
- 7. (3Beta)-Cholesta-4,6-dien-3-ol | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
